6-bromo-4-methoxy-7-methyl-1H-indole
Description
Properties
IUPAC Name |
6-bromo-4-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFJQMXJLSJPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 4-Bromo-2-Methylaniline: Multi-Step Synthesis
A patented method for preparing brominated methyl-indoles, which can be adapted for 6-bromo-4-methoxy-7-methyl-1H-indole, involves the following steps (adapted from CN113045475A):
| Step | Reaction Type | Conditions & Reagents | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| S1 | Iodination | 4-Bromo-2-methylaniline + N-Iodosuccinimide (NIS) in solvent | Iodinated intermediate (Formula II) | ~92 |
| S2 | Sonogashira Coupling | Compound II + alkyne (Formula III), Pd catalyst, base | Coupled intermediate (Formula IV) | Not specified |
| S3 | Cyclization (Ring Closure) | Alkali (e.g., sodium hydride), DMF, 60 °C, 2 h | 5-Bromo-7-methylindole (Formula V) | Not specified |
- Purification is typically performed by silica gel chromatography.
- The final product is obtained with high purity and yield suitable for scale-up.
- Although this patent focuses on 5-bromo-7-methylindole, the methodology is adaptable for 6-bromo derivatives by modifying the starting aniline position of bromination.
Bromination of 4-Methoxyindole
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-Bromo-2-methylaniline | NIS, solvent | Iodinated intermediate | High yield (~92%) |
| 2 | Intermediate + Alkyne | Pd catalyst, base, Sonogashira coupling | Coupled intermediate | Moderate to high yield |
| 3 | Coupled intermediate | NaH, DMF, 60 °C, 2h | 5-Bromo-7-methylindole (analogous to 6-bromo derivative) | Purification by chromatography |
| 4 | 4-Methoxyindole | NBS or Br₂, low temperature | 6-Bromo-4-methoxyindole | Regioselective bromination |
| 5 | Brominated intermediate | Methylation agents (MeI), base | 6-Bromo-4-methoxy-7-methylindole | Position-selective methylation |
Analytical Data and Yields
- Yields for key steps such as iodination and bromination are typically high (above 85–90%).
- Mass spectrometry (MS) confirms molecular ions corresponding to brominated and methylated indoles (e.g., MS (M+1) peaks at 282, 284 for brominated intermediates).
- NMR (¹H NMR) spectra show characteristic aromatic proton signals and methyl singlets (e.g., δ 2.12 ppm for methyl group).
- Purification is commonly achieved by silica gel chromatography, with solvents such as ethyl acetate/hexane mixtures.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step iodination + Sonogashira + cyclization (Patent CN113045475A) | 4-Bromo-2-methylaniline | Iodination, coupling, cyclization | High yield, scalable | Requires Pd catalyst, multiple steps |
| Direct bromination of 4-methoxyindole | 4-Methoxyindole | Bromination with NBS or Br₂ | Simple, regioselective bromination | Risk of over-bromination |
| Directed lithiation + methylation | Brominated indole intermediates | Lithiation, methylation | Position-selective methylation | Requires low temperature control |
Research Findings and Notes
- The Sonogashira coupling is a versatile and efficient method for introducing substituents at halogenated indole positions, facilitating subsequent cyclization to the indole core.
- Regioselectivity is critical; controlling reaction temperature and reagent equivalents ensures substitution at the 6-position for bromination and 7-position for methylation.
- The methoxy group at position 4 is generally introduced early or via methylation of hydroxy intermediates to stabilize the indole and influence electronic properties.
- Purification challenges due to similar polarity of intermediates are addressed by gradient chromatography and recrystallization.
- Industrial scale-up favors methods with mild conditions, high yields, and minimal use of expensive reagents such as lithium borohydride, which is avoided in the patented routes.
Chemical Reactions Analysis
6-bromo-4-methoxy-7-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Bromo-4-methoxy-7-methyl-1H-indole serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the creation of various functionalized indoles, which are vital in medicinal chemistry and materials science. The bromine atom and methoxy group provide sites for further chemical modifications, facilitating the development of new compounds with enhanced properties.
Synthetic Methodologies
Several synthetic routes have been developed to produce 6-bromo-4-methoxy-7-methyl-1H-indole efficiently. For example, a common method involves the bromination of 4-methoxy-7-methylindole using bromine in an appropriate solvent like acetic acid, which yields high purity and good yields .
Anticancer Properties
Research has indicated that derivatives of indole, including 6-bromo-4-methoxy-7-methyl-1H-indole, exhibit promising anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Antiviral and Antimicrobial Effects
In addition to anticancer properties, this compound has been investigated for its antiviral and antimicrobial activities. Preliminary studies suggest that it can inhibit viral replication and exhibit bactericidal effects against certain pathogens, making it a candidate for further development as a therapeutic agent .
Pharmacological Applications
Therapeutic Potential
The therapeutic potential of 6-bromo-4-methoxy-7-methyl-1H-indole extends beyond cancer treatment. Ongoing research is exploring its efficacy against various diseases, including inflammatory conditions and neurodegenerative disorders. The compound's interaction with specific molecular targets suggests it could modulate biological pathways relevant to these diseases .
Industrial Applications
Material Science
In industrial settings, compounds like 6-bromo-4-methoxy-7-methyl-1H-indole are utilized in the development of new materials with specialized properties. Its chemical structure allows for incorporation into polymers and other materials that require specific functional characteristics, such as enhanced thermal stability or electrical conductivity .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a building block for complex indole derivatives |
| Biological Activity | Exhibits anticancer, antiviral, and antimicrobial properties |
| Pharmacological Research | Investigated for potential therapeutic effects on various diseases |
| Industrial Uses | Applied in the development of new materials with specialized properties |
Case Studies
Case Study 1: Anticancer Activity
A study published in PMC demonstrated that derivatives of 6-bromo-4-methoxy-7-methyl-1H-indole showed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antiviral Properties
Research highlighted in MDPI indicated that this compound could inhibit specific viral strains by disrupting their replication processes. This finding opens avenues for further exploration in antiviral drug development .
Mechanism of Action
The mechanism of action of 6-bromo-4-methoxy-7-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or bind to receptors that regulate inflammation . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Positional Isomers: 4-Bromo-7-Methoxy-1H-Indole
Key Differences :
- Substituent Positions : In 4-bromo-7-methoxy-1H-indole (CAS 436091-59-7), the bromine and methoxy groups are swapped compared to the target compound .
- Electronic Effects: The methoxy group at position 7 (vs.
- Biological Activity : Positional isomers often exhibit divergent binding affinities. For example, methoxy at position 4 may enhance interactions with hydrophobic pockets in enzymes compared to position 7 .
Methyl-Substituted Analogs: 4-Bromo-6-Methyl-1H-Indole
Key Differences :
- Substituent Identity : Replacing the methoxy group (position 4) with a methyl group (C₉H₈BrN; MW 210.07) reduces polarity, increasing logP from ~2.5 (target compound) to ~3.2 .
- Synthetic Utility : Methyl groups are less reactive than methoxy in electrophilic substitution, limiting functionalization options.
Bromo-Diketone Derivative: 6-Bromo-1H-Indole-2,3-Dione
Key Differences :
- Functional Groups: The presence of a diketone moiety (C₈H₄BrNO₂; MW 230.03) introduces hydrogen-bonding sites absent in the target compound .
- Reactivity : The electron-withdrawing diketone reduces aromatic electron density, diminishing suitability for Suzuki-Miyaura couplings compared to the electron-rich target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| 6-Bromo-4-methoxy-7-methyl-1H-indole | 256.1 | ~2.5 | 2 (O, N) | 1 (N-H) |
| 4-Bromo-7-methoxy-1H-indole | 242.1 | ~2.3 | 2 (O, N) | 1 (N-H) |
| 4-Bromo-6-methyl-1H-indole | 210.07 | ~3.2 | 1 (N) | 1 (N-H) |
| 6-Bromo-1H-indole-2,3-dione | 230.03 | ~1.8 | 4 (O, O, N) | 1 (N-H) |
*Estimated using fragment-based methods.
Biological Activity
6-Bromo-4-methoxy-7-methyl-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of 6-bromo-4-methoxy-7-methyl-1H-indole, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of 6-bromo-4-methoxy-7-methyl-1H-indole features a bromine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 7th position on the indole ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
The biological effects of 6-bromo-4-methoxy-7-methyl-1H-indole are primarily mediated through its interaction with various enzymes and receptors. It has been shown to modulate pathways associated with cancer cell proliferation and inflammation. For instance, the compound may inhibit specific enzymes involved in these pathways, leading to reduced cell growth or inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-bromo-4-methoxy-7-methyl-1H-indole. It has been demonstrated to exhibit cytotoxic effects against several cancer cell lines.
Table 1: Anticancer Activity Data
These results indicate that the compound could serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
6-Bromo-4-methoxy-7-methyl-1H-indole has also demonstrated significant antimicrobial properties against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Data
These findings suggest that this compound may be a promising candidate for treating infections caused by resistant strains of bacteria and fungi.
Anti-inflammatory Activity
The anti-inflammatory properties of 6-bromo-4-methoxy-7-methyl-1H-indole have been investigated in vitro and in vivo. The compound has been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation markers in experimental models.
Case Study: In Vivo Anti-inflammatory Effects
In a study using a carrageenan-induced paw edema model in rats, treatment with 6-bromo-4-methoxy-7-methyl-1H-indole resulted in a significant reduction in paw swelling compared to the control group (p < 0.05) . This indicates its potential utility as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To further understand the unique biological activity of 6-bromo-4-methoxy-7-methyl-1H-indole, it is beneficial to compare it with other indole derivatives:
Table 3: Comparison with Related Indoles
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 6-Bromo-4-methoxy-7-methyl | 10.0 | 8.0 (S. aureus) |
| 4-Bromoindole | >50 | >100 |
| 5-Methoxyindole | >30 | >50 |
This comparison illustrates that the presence of specific substituents significantly enhances both anticancer and antimicrobial activities.
Q & A
Q. Q1. What are the common synthetic routes for 6-bromo-4-methoxy-7-methyl-1H-indole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves bromination and functionalization of indole precursors. For example:
- Electrophilic Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 6-position .
- Methoxy/Methyl Group Introduction: Alkylation or methoxylation via nucleophilic substitution (e.g., using methyl iodide or methoxide under basic conditions).
Key Considerations:
- Solvent choice (e.g., DMF or PEG-400) affects reaction efficiency .
- Catalysts like CuI accelerate click chemistry for triazole linkages in related indoles .
- Purification via flash column chromatography (e.g., 70:30 EtOAc:hexane) yields ~46–50% .
Q. Table 1: Representative Reaction Conditions for Analogous Indoles
Q. Q2. How is structural characterization of 6-bromo-4-methoxy-7-methyl-1H-indole performed?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include methoxy (~δ 3.72 ppm), methyl (~δ 2.10 ppm), and aromatic protons (δ 6.80–7.23 ppm) .
- HRMS: Molecular ion [M+H]+ expected at m/z ~270–275 (exact mass: 269.04 g/mol).
- X-ray Crystallography: SHELXL/OLEX2 refine crystal structures; planar indole cores with dihedral angles <30° between substituents .
Critical Note: Discrepancies in NMR shifts (e.g., solvent effects in CDCl₃ vs. DMSO) require cross-validation with computational models .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions in substituent positioning (e.g., bromine vs. methoxy group orientation)?
Methodological Answer:
- SHELX Refinement: Use high-resolution data (R-factor < 0.05) to model electron density maps. For example, weak C–H⋯π interactions may stabilize methoxy group conformations .
- OLEX2 Workflow: Integrate structure solution (SHELXD) and refinement (SHELXL) to handle twinning or disorder .
Case Study: In methyl 4-benzyloxy-7-methoxy-indole derivatives, dihedral angles between indole and phenyl rings (26.05–50.17°) were resolved via SHELX .
Q. Q4. What strategies optimize regioselectivity during bromination of methoxy/methyl-substituted indoles?
Methodological Answer:
- Electronic Effects: Electron-donating groups (e.g., methoxy) direct bromine to para positions. Steric hindrance from methyl groups may shift selectivity .
- Catalytic Systems: FeBr₃ enhances para-bromination in methylindoles (yield >70%) .
- Controlled Conditions: Low-temperature bromination (0–5°C) minimizes side products like di-brominated indoles .
Q. Table 2: Bromination Selectivity in Analogous Compounds
| Substrate | Brominating Agent | Position | Yield | Reference |
|---|---|---|---|---|
| 5-Methoxyindole | Br₂, FeBr₃ | C6 | 68% | |
| 6-Methylindole | NBS, CH₃COOH | C5 | 72% |
Q. Q5. How do structural modifications (e.g., bromine vs. fluorine) impact biological activity in indole derivatives?
Methodological Answer:
- Antiviral SAR: Bromine enhances steric bulk and lipophilicity, improving binding to viral proteases. Fluorine increases metabolic stability but reduces π-π stacking .
- Case Study: 5-Bromo-6-methylindole showed higher activity against Coxsackie B4 virus (IC₅₀ = 12 µM) compared to non-brominated analogs .
Q. Q6. How should researchers address contradictions in reported synthetic yields or characterization data?
Methodological Answer:
- Reproducibility Checks: Validate protocols using identical reagents (e.g., anhydrous DMF purity ).
- Data Triangulation: Cross-reference NMR/HRMS with computational chemistry (e.g., DFT-predicted shifts) .
- Open Data Practices: Share raw crystallographic data (e.g., CCDC) to enable independent validation .
Q. Q7. What are the applications of 6-bromo-4-methoxy-7-methyl-1H-indole in medicinal chemistry?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
